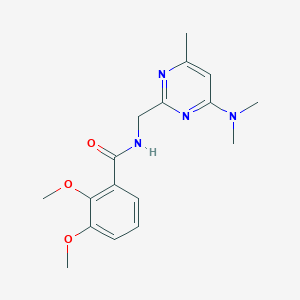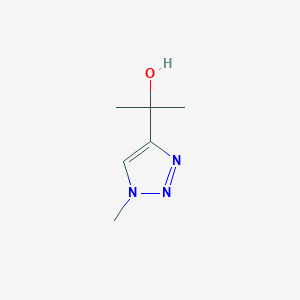
2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of click chemistry, specifically the azide-alkyne Huisgen cycloaddition . This reaction is a [3+2] cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of nitrogen in the ring makes triazoles a class of heterocyclic compounds .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo transformations such as N-alkylation and N-arylation .Physical and Chemical Properties Analysis
Triazoles are generally stable compounds. They are aromatic and have a dipole moment due to the arrangement of nitrogen and carbon atoms in the ring . The exact physical and chemical properties would depend on the substituents attached to the triazole ring .Aplicaciones Científicas De Investigación
Synthesis and Antifungal Evaluation
2-(1-Aryl-1H-1,2,3-triazol-4-yl)propan-2-ols have been synthesized using copper-catalyzed azide alkyne cycloaddition (click chemistry) and evaluated for their antifungal activities against Candida species. Halogen-substituted derivatives showed promising antifungal profiles, highlighting the potential for further modifications to enhance drug candidacy (Lima-Neto et al., 2012).
Spectroscopic Studies on Molecular Organization
Spectroscopic studies have explored the molecular organization of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol in different solvents, revealing how solvent types and concentrations affect the compound's monomeric and aggregated forms. This understanding is crucial for its application in various solvents and concentrations (Matwijczuk et al., 2018).
Fluorescent Markers from Industrial Waste
Amphyphylic triazoanilines, synthesized from cardanol and glycerol (industrial wastes), have been studied for their use as fluorescent biomarkers. These compounds exhibit low acute toxicity to various biological models, suggesting their potential for biodiesel quality monitoring with environmental safety considerations (Pelizaro et al., 2019).
Catalytic Oxidation and Transfer Hydrogenation
1-Benzyl-4-((phenylthio)-/(phenylseleno)methyl)-1H-1,2,3-triazole and similar compounds synthesized via click reaction have been used to design half-sandwich complexes for catalytic oxidation of alcohols and transfer hydrogenation of ketones. These studies contribute to the development of efficient catalysts for organic synthesis processes (Saleem et al., 2013).
Synthesis and Biological Evaluation of Derivatives
The synthesis and biological evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as antifungal compounds have shown high activity against Candida spp. strains, with certain derivatives exhibiting outstanding selectivity and low toxicity. This research underscores the therapeutic potential of these compounds as antifungal agents (Zambrano-Huerta et al., 2019).
Safety and Hazards
Like all chemicals, the safety and hazards associated with triazoles depend on the specific compound. Some triazoles are used as pharmaceuticals and are safe for human consumption under specific dosages, while others can be hazardous . Always refer to Material Safety Data Sheets (MSDS) or similar resources for specific safety information .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with a 1,2,3-triazole moiety have been found to interact with various enzymes and receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various cellular pathways .
Result of Action
Similar compounds have been found to induce various cellular responses .
Propiedades
IUPAC Name |
2-(1-methyltriazol-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-6(2,10)5-4-9(3)8-7-5/h4,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYJJPFDVHGKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Chlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2606900.png)

![2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2606902.png)
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2606904.png)
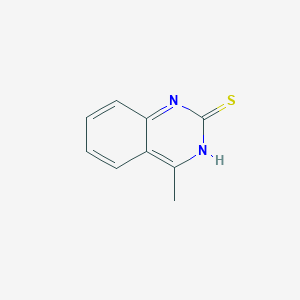
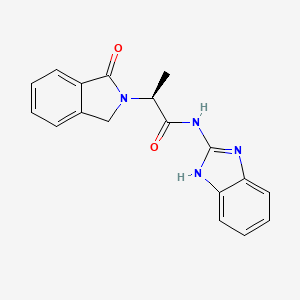
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2606908.png)
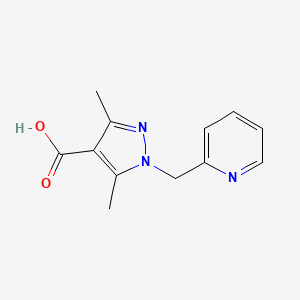
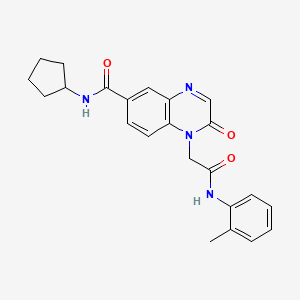

![2-methyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2606919.png)
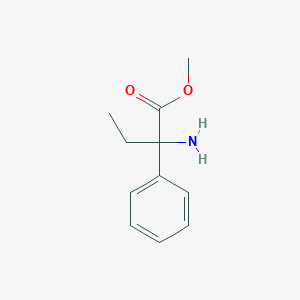
![4-(2-{[2-(4-METHOXYPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOIC ACID](/img/structure/B2606921.png)
